

A Comprehensive Technical Guide to 2,6-Dimethylanthraquinone: Synthesis, Properties, and Applications

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Compound of Interest

Compound Name: **2,6-Dimethylanthraquinone**

Cat. No.: **B015465**

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Abstract: This technical guide provides an in-depth review of **2,6-Dimethylanthraquinone** (CAS No. 3837-38-5), a key aromatic ketone with significant potential in medicinal chemistry and materials science. As a derivative of the anthraquinone scaffold, a core structure in numerous natural products and synthetic drugs, **2,6-dimethylanthraquinone** presents a unique substitution pattern that influences its chemical reactivity and biological activity. This document details its physicochemical and spectroscopic properties, outlines a robust and logical synthetic protocol with mechanistic insights, explores its chemical reactivity, and discusses its current and prospective applications for researchers, scientists, and professionals in drug development. The guide is structured to provide not only factual data but also the scientific rationale behind experimental methodologies and application theories.

Physicochemical and Spectroscopic Profile

2,6-Dimethylanthraquinone is a symmetrical aromatic ketone. Its identity and purity are established through a combination of physical measurements and spectroscopic analysis.

Physicochemical Properties

The fundamental properties of **2,6-Dimethylanthraquinone** are summarized below, providing essential data for its handling, storage, and application.

Property	Value	Source(s)
IUPAC Name	2,6-dimethylanthracene-9,10-dione	[1]
CAS Number	3837-38-5	[1]
Molecular Formula	C ₁₆ H ₁₂ O ₂	[1]
Molecular Weight	236.26 g/mol	[1]
Appearance	Yellow to Orange Solid	[2]
Melting Point	239 - 241 °C	[2]
Solubility	Soluble in chloroform, dichloromethane, ethyl acetate (slightly)	[2]
Synonyms	2,6-Dimethyl-9,10-anthraquinone, NSC 405234	[1]

Spectroscopic Signature

Spectroscopic analysis is critical for the unambiguous identification and structural confirmation of **2,6-Dimethylanthraquinone**. The molecule's C_{2v} symmetry profoundly influences its NMR spectra, leading to a simplified pattern of signals.

Technique	Key Features and Interpretation
¹³ C NMR	The spectrum shows distinct signals for the carbonyl carbons (~183 ppm), the methyl-substituted aromatic carbons, the quaternary aromatic carbons, and the protonated aromatic carbons. Data is available on public databases such as PubChem. [1]
¹ H NMR	Due to symmetry, only three signals are expected in the aromatic region (for H-1/H-5, H-3/H-7, and H-4/H-8) and one signal in the aliphatic region. The two methyl groups are chemically equivalent and appear as a single sharp singlet.
Mass Spec. (MS)	GC-MS analysis will show a prominent molecular ion peak (M^+) at $m/z = 236$, corresponding to the molecular weight.
Infrared (IR)	The IR spectrum is characterized by a strong carbonyl (C=O) stretching absorption band around $1670\text{-}1680\text{ cm}^{-1}$ and C-H stretching bands for the aromatic and methyl groups.

Synthesis Methodology: A Guided Protocol

While various methods exist for synthesizing anthraquinone cores, the Friedel-Crafts acylation remains one of the most robust and versatile approaches for preparing specifically substituted derivatives like **2,6-Dimethylanthraquinone**.[\[3\]](#)[\[4\]](#)[\[5\]](#) This method involves two key steps: an initial acylation followed by an intramolecular cyclization.

Rationale for Synthetic Strategy

The chosen strategy leverages common and well-understood reactions to ensure high yield and purity.

- **Choice of Starting Materials:** We select p-xylene as the aromatic substrate and phthalic anhydride as the acylating agent. p-Xylene is chosen because its symmetrical structure and

the ortho-, para-directing nature of its methyl groups will lead to the desired 2,5-dimethyl substitution on the initial benzoylbenzoic acid intermediate. This intermediate is the direct precursor to the 2,6-dimethyl substitution pattern upon cyclization.

- Catalyst Selection: Anhydrous aluminum chloride (AlCl_3) is the classic and highly effective Lewis acid catalyst for this reaction.^[6] It activates the phthalic anhydride by coordinating to a carbonyl oxygen, generating a highly reactive acylium ion electrophile.^{[3][7]}
- Reaction Control: The acylation reaction is self-limiting; the product, an aryl ketone, is deactivated towards further acylation, which prevents polysubstitution—a common issue in Friedel-Crafts alkylations.^[5]

Proposed Synthetic Workflow

```
// Nodes A [label="p-Xylene +\nPhthalic Anhydride"]; B [label="Step 1: Friedel-Crafts Acylation\nCatalyst: Anhydrous AlCl3"]; C [label="Intermediate:\n2-(2,5-dimethylbenzoyl)benzoic acid"]; D [label="Step 2: Intramolecular Cyclization\nReagent: Conc. H2SO4, Heat"]; E [label="Final Product:\n2,6-Dimethylanthraquinone", fillcolor="#EA4335", fontcolor="#FFFFFF"];  
  
// Edges A -> B [arrowhead=vee]; B -> C [arrowhead=vee, label="Workup (H2O/HCl)"]; C -> D [arrowhead=vee]; D -> E [arrowhead=vee, label="Purification\n(Recrystallization)"]; }
```

Caption: Key mechanisms by which the anthraquinone scaffold induces cancer cell death.

Applications in Materials Science

The rigid, planar, and redox-active nature of the anthraquinone core makes its derivatives suitable for advanced materials. While research on **2,6-Dimethylanthraquinone** itself is emerging, derivatives like 2,6-diaminoanthraquinone have been successfully used as high-performance electrode materials for supercapacitors and in redox flow batteries. ^[8] The methyl groups in **2,6-Dimethylanthraquinone** can be functionalized (e.g., via bromination followed by substitution) to covalently link the core to polymers or surfaces like graphene, creating novel functional materials.

Safety and Toxicology

As a laboratory chemical, **2,6-Dimethylanthraquinone** must be handled with appropriate care. The primary hazards are associated with direct contact and inhalation.

Hazard Type	GHS Classification and Precautionary Statements
Skin Contact	H315: Causes skin irritation. P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Eye Contact	H319: Causes serious eye irritation. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Inhalation	H335: May cause respiratory irritation. P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
Storage	Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents. The product is stable under normal storage conditions.

Source: Information synthesized from Safety Data Sheets.[\[9\]](#)

Conclusion and Future Outlook

2,6-Dimethylanthraquinone is a synthetically accessible and highly valuable scaffold. Its symmetrical structure provides a clean starting point for developing complex molecules with predictable properties. The primary future directions for this compound lie in its exploitation as a building block in medicinal chemistry to generate libraries of novel anticancer agents with potentially improved efficacy and reduced toxicity. Furthermore, its potential in organic

electronics and energy storage warrants deeper investigation, particularly in the creation of bespoke polymers and composite materials. The robust synthesis and well-defined chemical properties of **2,6-Dimethylanthraquinone** make it a cornerstone compound for innovation in both life sciences and materials science.

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